molecular formula C4H8F3N B1625493 N-Ethyl-2,2,2-trifluoroethanamine CAS No. 58171-47-4

N-Ethyl-2,2,2-trifluoroethanamine

Cat. No.: B1625493
CAS No.: 58171-47-4
M. Wt: 127.11 g/mol
InChI Key: GFQKFGQPVBTZOV-UHFFFAOYSA-N
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Description

N-Ethyl-2,2,2-trifluoroethanamine is an organic compound with the molecular formula C4H8F3N. It is a clear, colorless liquid known for its volatility and unique chemical properties due to the presence of the trifluoroethyl group. This compound is used in various fields, including organic synthesis, medicinal chemistry, and agrochemistry, due to its ability to introduce fluorine atoms into organic molecules, which often enhances their biological activity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-2,2,2-trifluoroethanamine can be synthesized through several methods. One common approach involves the reaction of ethylamine with 2,2,2-trifluoroethyl chloride under basic conditions. Another method includes the use of trifluoroethylamine hydrochloride as a starting material, which undergoes a reaction with ethyl iodide in the presence of a base .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using readily available starting materials such as ethylamine and 2,2,2-trifluoroethyl chloride. The reaction is typically carried out in a solvent like dichloromethane, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoroethylated amines, amides, and other fluorinated derivatives .

Properties

IUPAC Name

N-ethyl-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N/c1-2-8-3-4(5,6)7/h8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQKFGQPVBTZOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509423
Record name N-Ethyl-2,2,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58171-47-4
Record name N-Ethyl-2,2,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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